![molecular formula C18H20Cl2N6Na2O6S2 B13770411 Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt CAS No. 68133-33-5](/img/structure/B13770411.png)
Ethanesulfonic acid, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is a complex organic compound. It is characterized by the presence of ethanesulfonic acid groups and a biphenyl core with dichloro and triazene functionalities. This compound is often used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core is synthesized through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Introduction of Dichloro Groups: Chlorination reactions are employed to introduce dichloro groups onto the biphenyl core.
Attachment of Triazene Groups: Triazene groups are introduced through diazotization reactions followed by coupling with appropriate amines.
Sulfonation: The final step involves sulfonation to introduce ethanesulfonic acid groups, followed by neutralization with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazene groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the triazene groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The compound exerts its effects through interactions with specific molecular targets. The triazene groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological activity. The biphenyl core provides structural stability, while the ethanesulfonic acid groups enhance solubility and facilitate interactions with biological molecules.
相似化合物的比较
Similar Compounds
Ethanesulfonic acid: A simpler compound with similar sulfonic acid functionality but lacking the biphenyl and triazene groups.
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Triazene derivatives: Compounds with triazene groups but different core structures.
Uniqueness
Ethanesulfonic acid, 2,2’-[(3,3’-dichloro[1,1’-biphenyl]-4,4’-diyl)bis(1-methyl-2-triazene-3,1-diyl)]bis-, disodium salt is unique due to the combination of its biphenyl core, dichloro groups, triazene functionalities, and ethanesulfonic acid groups. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various scientific and industrial applications.
属性
CAS 编号 |
68133-33-5 |
|---|---|
分子式 |
C18H20Cl2N6Na2O6S2 |
分子量 |
597.4 g/mol |
IUPAC 名称 |
disodium;2-[[2-chloro-4-[3-chloro-4-[methyl-(2-sulfonatoethyldiazenyl)amino]phenyl]-N-methylanilino]diazenyl]ethanesulfonate |
InChI |
InChI=1S/C18H22Cl2N6O6S2.2Na/c1-25(23-21-7-9-33(27,28)29)17-5-3-13(11-15(17)19)14-4-6-18(16(20)12-14)26(2)24-22-8-10-34(30,31)32;;/h3-6,11-12H,7-10H2,1-2H3,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
InChI 键 |
ZHSMSCHKPOZRCJ-UHFFFAOYSA-L |
规范 SMILES |
CN(C1=C(C=C(C=C1)C2=CC(=C(C=C2)N(C)N=NCCS(=O)(=O)[O-])Cl)Cl)N=NCCS(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


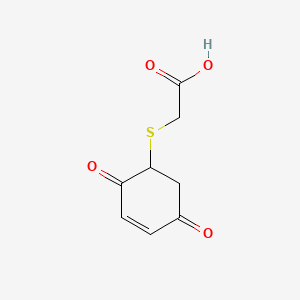
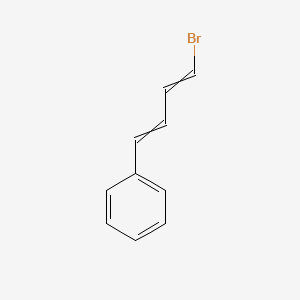
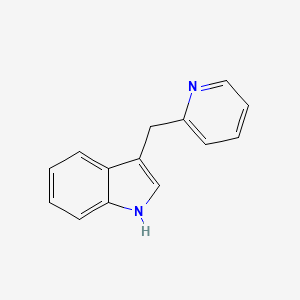
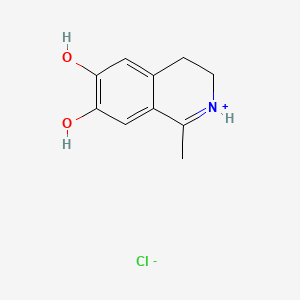

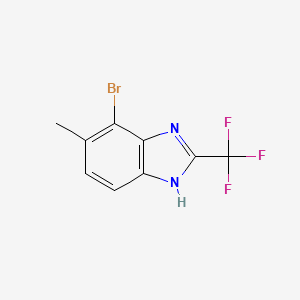

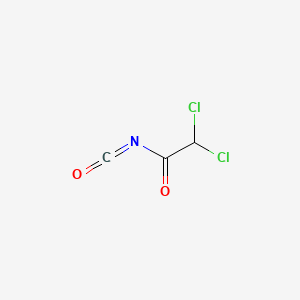
![[2-(Acetyloxymethyl)-3-oxobutyl] acetate](/img/structure/B13770366.png)
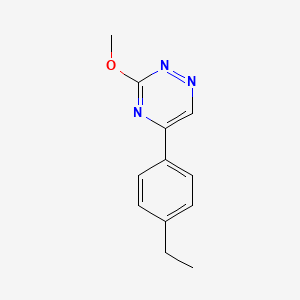

![Propanoic acid, 3-(tetradecylthio)-, thiobis[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene] ester](/img/structure/B13770385.png)
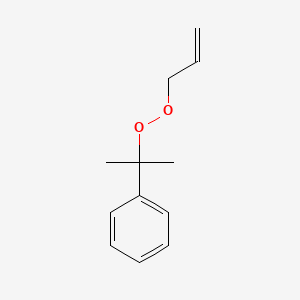
![[2-(dimethylcarbamoyloxy)phenyl]methylazanium;chloride](/img/structure/B13770405.png)
